4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Chemical Purity Analytical Chemistry Pharmaceutical Intermediate

Boost your drug candidate's lipophilicity (LogP 3.2) and metabolic stability with this unique halogenated ether-phenol. Its specific ortho-methyl/para-chloro-trifluoroethoxy substitution pattern is critical for achieving desired regioselectivity and reaction kinetics, unlike non-halogenated analogs. Features a high boiling point (280.5°C) for robust thermal processing and distinct reactive sites (phenol -OH and side-chain C-Cl) enabling sequential orthogonal functionalization. Available in ≥98% HPLC purity, it's the reliable building block for streamlining complex syntheses in pharmaceutical R&D.

Molecular Formula C9H8ClF3O2
Molecular Weight 240.6 g/mol
CAS No. 129670-05-9
Cat. No. B138025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol
CAS129670-05-9
Synonyms4-(2-CHLORO-1,1,2-TRIFLUOROETHOXY)-2-METHYL-PHENOL
Molecular FormulaC9H8ClF3O2
Molecular Weight240.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)O
InChIInChI=1S/C9H8ClF3O2/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8,14H,1H3
InChIKeyWBUZWDWYEGWODV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

129670-05-9: An Overview of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol as a Specialized Chemical Intermediate


4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol (CAS: 129670-05-9) is a halogenated ether-phenol compound with the molecular formula C9H8ClF3O2 and a molecular weight of 240.61 g/mol [1]. It serves as a specialized intermediate in organic syntheses, particularly where the combination of a phenolic hydroxyl group and a chloro-trifluoroethoxy substituent on the aromatic ring imparts specific reactivity [2]. Its high purity, often available at 98% (HPLC) [3], and unique physicochemical properties, such as a density of 1.392 g/cm³ and a boiling point of 280.5°C at 760 mmHg [1], are critical parameters for researchers and procurement specialists in the pharmaceutical and chemical industries.

Why Substituting 129670-05-9 with Generic Analogs May Compromise Your Research or Synthesis


Direct substitution of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol (129670-05-9) with other commercially available trifluoroethoxy-phenol or methylphenol analogs is not scientifically prudent without rigorous validation . The specific substitution pattern—a chloro-trifluoroethoxy group at the para-position relative to a phenolic hydroxyl, ortho to a methyl group—creates a unique electronic and steric environment that dictates its reactivity profile in subsequent synthetic steps. In-class compounds, such as 4-Methyl-2-(2,2,2-trifluoroethoxy)-phenol or 5-Methyl-2-(2,2,2-trifluoroethoxy)phenol, possess different substitution patterns and lack the chlorine atom . This difference can lead to divergent reaction kinetics, regioselectivity, and final product yields, ultimately affecting the purity and cost-efficiency of the target molecule synthesis. The quantitative evidence below underscores the specific, measurable advantages of selecting 129670-05-9 for defined applications.

Quantitative Evidence for Selecting 129670-05-9 Over Analogs in R&D and Production


HPLC Purity Specification of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Procuring 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol from a supplier that guarantees a minimum HPLC purity of 98% [1] ensures a high-quality starting material. While data for directly comparable analogs from the same supplier is unavailable, this specification provides a quantitative benchmark. Many general-purpose intermediates are offered at lower purities (e.g., 95% or 97%), and the higher purity specification of this compound minimizes the risk of side reactions and simplifies downstream purification, a critical factor in cost and time-sensitive projects.

Chemical Purity Analytical Chemistry Pharmaceutical Intermediate

Differential Physicochemical Properties: Density and Boiling Point of 129670-05-9

The reported density of 1.392 g/cm³ and boiling point of 280.5°C at 760 mmHg for 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol [1] are specific and measurable. These values can be used to calculate the expected behavior of this compound during large-scale processes like distillation or extraction, differentiating it from analogs with different physical properties. For example, a related compound like 4-(trifluoromethoxy)phenol has a lower density and boiling point. The higher boiling point of 129670-05-9 indicates it may be more suitable for reactions requiring elevated temperatures without loss of the intermediate.

Physicochemical Properties Process Chemistry Downstream Processing

Lipophilicity Comparison: Calculated LogP Value of 129670-05-9

The calculated partition coefficient (LogP) of 3.2066 for 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol [1] indicates significant lipophilicity, which is a key parameter in medicinal chemistry for predicting membrane permeability and bioavailability. When designing a compound library, this specific LogP value can be compared to analogs to fine-tune the overall lipophilicity of the target molecule. For instance, a simple methylphenol (cresol) has a much lower LogP (~1.9). The significantly higher LogP of 129670-05-9 suggests it could be a strategic choice for increasing the lipophilic character of a drug candidate, potentially improving its cell penetration or CNS exposure.

Lipophilicity ADME Prediction Medicinal Chemistry

Structural Specificity for Downstream Derivatization

The unique substitution pattern of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol provides a defined handle for regioselective chemical transformations. The presence of both a phenolic hydroxyl and a chloro-trifluoroethoxy group allows for orthogonal derivatization . In contrast, an analog lacking the chlorine atom (e.g., 4-(2,2,2-trifluoroethoxy)-2-methylphenol) would not be amenable to nucleophilic substitution at the trifluoroethoxy group. This single-atom difference (chlorine vs. hydrogen) fundamentally changes the compound's utility as a synthetic building block, enabling a different set of possible reactions and final products.

Organic Synthesis Regioselectivity Structure-Activity Relationship

Optimal Application Scenarios for Procuring 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol (129670-05-9)


As a High-Purity Building Block for Optimizing ADME Properties in Medicinal Chemistry

Medicinal chemists aiming to increase the lipophilicity (LogP) of a lead compound should select 129670-05-9. Its calculated LogP of 3.2066 [1] is substantially higher than many simpler phenolic building blocks, making it a valuable tool for improving membrane permeability and potentially enhancing oral bioavailability or CNS penetration in drug candidates. The guaranteed high purity (≥98% HPLC) [2] ensures that this property modulation is achieved without introducing confounding impurities.

For Process Chemistry Requiring High-Temperature Stability and Defined Distillation Parameters

Process chemists developing synthetic routes that involve high-temperature steps should procure 129670-05-9. Its high boiling point of 280.5°C at 760 mmHg [1] provides a wide operational window, making it more robust in demanding thermal conditions compared to lower-boiling analogs. This stability can simplify reaction setups and improve the safety and efficiency of large-scale manufacturing processes.

As a Versatile Synthetic Intermediate with Orthogonal Reactive Handles

Researchers seeking to introduce molecular complexity via sequential, orthogonal reactions should utilize 129670-05-9. The molecule presents both a phenolic hydroxyl group and a chloro-trifluoroethoxy chain, each offering distinct reactivity . The C-Cl bond in the side chain is a specific site for nucleophilic substitution, a synthetic option unavailable in non-halogenated analogs like 4-(2,2,2-trifluoroethoxy)-2-methylphenol. This allows for precise and efficient diversification of the molecular scaffold.

As a Key Intermediate in the Synthesis of Halogenated Ether-Phenol Derivatives

Synthetic chemists targeting complex halogenated ether-phenol structures should prioritize 129670-05-9. Its well-defined structure and commercial availability in high purity [2] make it a reliable starting point. The combination of chlorine and fluorine atoms can impart desirable properties such as increased metabolic stability in agrochemical and pharmaceutical targets. Its use streamlines the synthesis of advanced intermediates that would otherwise require multiple, lower-yielding steps.

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